2-Methoxycyclobutan-1-amine hydrochloride
CAS No.:
Cat. No.: VC13568900
Molecular Formula: C5H12ClNO
Molecular Weight: 137.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H12ClNO |
|---|---|
| Molecular Weight | 137.61 g/mol |
| IUPAC Name | 2-methoxycyclobutan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C5H11NO.ClH/c1-7-5-3-2-4(5)6;/h4-5H,2-3,6H2,1H3;1H |
| Standard InChI Key | ZVONGBUZWDPLLF-UHFFFAOYSA-N |
| SMILES | COC1CCC1N.Cl |
| Canonical SMILES | COC1CCC1N.Cl |
Introduction
Structural and Molecular Characteristics
The molecular architecture of 2-methoxycyclobutan-1-amine hydrochloride features a cyclobutane ring with a methoxy (-OCH₃) group at position 2 and an amine (-NH₂) group at position 1, protonated as a hydrochloride salt. Key molecular descriptors include:
| Property | Value |
|---|---|
| Molecular Formula | C₅H₁₂ClNO |
| Molecular Weight | 137.61 g/mol |
| SMILES | COC1CCC1N.Cl |
| InChI | InChI=1S/C5H11NO.ClH/c1-7-5-3-2-4(5)6;/h4-5H,2-3,6H2,1H3;1H |
| IUPAC Name | 2-methoxycyclobutan-1-amine;hydrochloride |
The cyclobutane ring introduces significant ring strain due to its 90° bond angles, which influences reactivity and conformational flexibility. The methoxy group’s electron-donating effects and the amine’s basicity (pKa ~9–10 for aliphatic amines) create a polarizable scaffold capable of hydrogen bonding and ionic interactions.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 2-methoxycyclobutan-1-amine hydrochloride typically involves three stages:
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Cyclobutane Ring Formation: [2+2] Photocycloaddition of ethylene derivatives or strain-driven cyclization of linear precursors under thermal or catalytic conditions.
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Functionalization:
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Methoxylation: Nucleophilic substitution (SN2) using methanol under acidic or basic conditions.
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Amination: Gabriel synthesis or Hofmann degradation to introduce the primary amine.
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Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt, enhancing crystallinity and stability.
Industrial Considerations
Large-scale production requires optimization of ring-closing steps to minimize byproducts. For example, using phase-transfer catalysts during methoxylation improves yield (>75%). Purification via recrystallization from ethanol/water mixtures achieves >98% purity, critical for pharmacological applications.
Physicochemical Properties
| Property | Value |
|---|---|
| Solubility (Water) | 50–100 mg/mL (25°C) |
| Melting Point | 180–185°C (decomposes) |
| LogP (Octanol-Water) | -0.5 (predicted) |
| Stability | Stable at RT; hygroscopic |
The hydrochloride salt’s solubility exceeds that of the free base, facilitating formulation in aqueous media. Stability studies indicate decomposition above 185°C, necessitating storage at 2–8°C under anhydrous conditions.
Applications in Medicinal Chemistry
Neurotransmitter Receptor Interactions
Cyclobutane derivatives exhibit affinity for serotonin (5-HT) and dopamine receptors due to structural mimicry of endogenous amines. The methoxy group’s electron-rich nature may enhance π-π stacking with aromatic residues in receptor binding pockets.
Enzyme Inhibition
Structural analogs, such as 1-(2,6-difluorophenyl)-3-methylcyclobutan-1-amine hydrochloride, demonstrate inhibitory activity against Janus kinases (JAK) and phosphodiesterases (PDE). While direct evidence for 2-methoxycyclobutan-1-amine is lacking, its amine group’s nucleophilicity suggests potential as a kinase active-site competitor.
Research Findings and Future Directions
Preclinical Data Gaps
| Analog Structure | Activity | Reference |
|---|---|---|
| 1-(2,6-Difluorophenyl)-3-methylcyclobutan-1-amine | JAK2 inhibition (IC₅₀ = 120 nM) | |
| Trans-2-methoxycyclobutylamine | 5-HT₁A binding (Kᵢ = 8 µM) |
Synthetic Challenges
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Ring Strain Management: Strategies to reduce strain during synthesis, such as using transition-metal catalysts (e.g., Pd/C), remain under exploration.
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Stereochemical Control: Racemization at the amine center during salt formation necessitates chiral resolution techniques for enantiopure production.
Future Research Priorities
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Pharmacokinetic Profiling: Assess oral bioavailability and blood-brain barrier penetration.
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Target Identification: High-throughput screening against kinase and GPCR libraries.
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Toxicology Studies: Acute and chronic toxicity in rodent models.
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